Nicotinamide adenine dinucleotide phosphate sodium salt hydrate, commonly referred to as NADP sodium hydrate, is a crucial coenzyme involved in various metabolic processes within living organisms. It exists in two forms: oxidized (NADP+) and reduced (NADPH), playing significant roles in cellular electron transfer and redox reactions. The compound is classified as a nucleotide derivative and is essential for anabolic reactions, including lipid and nucleic acid synthesis, as well as participating in the Calvin cycle during photosynthesis .
NADP sodium hydrate is derived from nicotinamide adenine dinucleotide, which itself can be synthesized from dietary sources such as niacin. In terms of classification, it falls under the category of biochemical compounds known as coenzymes, specifically involved in redox reactions within cellular metabolism. Its chemical formula is with a molecular weight of approximately 767.41 g/mol .
The synthesis of NADP sodium hydrate typically involves the phosphorylation of nicotinamide adenine dinucleotide. This can be achieved through various methods:
The synthesis process requires careful pH monitoring and temperature control to ensure the stability of the product. The use of hydrophilic solvents aids in isolating the compound efficiently while minimizing degradation.
NADP sodium hydrate consists of two nucleosides linked by pyrophosphate. The structure features an adenine base attached to one ribose sugar and a nicotinamide base attached to another ribose sugar, with a phosphate group at the C-2′ position of the adenosyl ribose.
Molecular Data:
NADP sodium hydrate participates in several key biochemical reactions:
The redox pair NADP+/NADPH is integral in maintaining cellular redox balance and energy metabolism.
NADP sodium hydrate functions primarily through competitive inhibition of nucleotide metabolism by suppressing enzymes such as nucleoside diphosphate kinase and adenosine kinase. It also integrates into nucleic acids during replication processes, highlighting its role in genetic material synthesis .
NADP sodium hydrate has several scientific applications:
NAD kinases (NADKs; EC 2.7.1.23) are the sole enzymes responsible for converting NAD⁺ to NADP⁺ through ATP-dependent phosphorylation. This reaction represents the universal biosynthetic step for NADP⁺ across all domains of life. Structural studies reveal that NADKs share a conserved Rossmann-fold domain for NAD⁺ binding, though their regulatory mechanisms differ significantly between species. In Escherichia coli, NADK displays sigmoidal kinetics toward ATP and is allosterically inhibited by NADPH (Ki ≈ 100 μM) but unaffected by NADP⁺, suggesting feedback regulation to maintain redox balance [6] [9]. Human NADK exhibits distinct isoform-specific regulation: the cytosolic isoform (hNADK) shows cooperative behavior for ATP, while the mitochondrial isoform (mitoNADK) displays Michaelis-Menten kinetics. Both isoforms are inhibited by NADPH, with the cytosolic form also sensitive to NADH [6].
Table 1: NAD Kinase Isoforms and Their Properties
Isoform | Organism | Cofactor Requirements | Allosteric Regulators | Subcellular Localization |
---|---|---|---|---|
Bacterial NADK | E. coli | ATP, Mg²⁺ | NADPH (inhibitor) | Cytosol |
Cytosolic hNADK | Homo sapiens | ATP, Mg²⁺ | NADPH, NADH (inhibitors) | Cytosol |
Mitochondrial NADK | Homo sapiens | ATP, Mg²⁺ | NADPH (inhibitor) | Mitochondria |
Pos5p | S. cerevisiae | ATP, Mg²⁺ | None identified | Mitochondria |
NADP(H) biosynthesis is compartment-specific in eukaryotic cells, with distinct NADK isoforms localized to cytosol, mitochondria, and plastids. Mitochondrial NADK (encoded by NADK2 in humans) phosphorylates NAD⁺ within the organelle, generating a dedicated mitochondrial NADP⁺ pool crucial for glutathione regeneration and antioxidant defense [2] [6]. The yeast mitochondrial NADK (Pos5p) is essential for oxidative stress resistance by supplying mitochondrial NADPH. In plants, chloroplast-localized NADKs produce NADPH for photosynthetic carbon fixation via the Calvin cycle [5]. This compartmentalization necessitates nucleotide transporters: mitochondrial NAD⁺ carriers (e.g., SLC25A51) allow cytosolic NAD⁺ import, while NADP⁺/NADPH shuttles, including the malate-aspartate shuttle and isocitrate dehydrogenase pathways, maintain redox balance across compartments [2] [5].
NADP biosynthesis pathways exhibit evolutionary divergence in their upstream routes while maintaining conserved downstream phosphorylation:
Table 2: Evolutionary Distribution of NADP Biosynthesis Pathways
Organismal Group | De Novo Synthesis | Salvage Pathway | Unique Adaptations |
---|---|---|---|
Gram-negative bacteria | Present (Asp-DHAP pathway) | Present (PncA, PncB) | NadR regulator integrates synthesis and salvage |
Mammals | Absent | Essential (NAMPT, NAPRT) | Extracellular NAMPT (eNAMPT) in inflammation |
Plants | Present (Asp pathway) | Present | Chloroplast-localized NADK for photosynthesis |
Yeast | Present (Trp pathway) | Present (Npt1) | Mitochondrial NADK (Pos5p) for oxidative stress defense |
Hypoxia triggers transcriptional reprogramming of NADP(H) metabolism through hypoxia-inducible factors (HIFs). Under low oxygen (1-5% O₂), HIF-1α stabilization increases NADK transcription by binding to hypoxia-response elements (HREs) in its promoter, elevating NADPH production by 2.5-fold in pulmonary epithelial cells [8] [10]. This adaptation supports:
Table 3: Hypoxia-Induced Modulators of NADP(H) Metabolism
Hypoxia-Induced Factor | Target in NADP(H) Metabolism | Functional Outcome |
---|---|---|
HIF-1α | NADK gene transcription | Increased NADK enzyme expression |
NOX1/NOX4 | ROS production | PHD inhibition → HIF-1α stabilization |
HIF-2α | G6PD, PGD transcription | Enhanced pentose phosphate pathway flux |
miR-210 | Mitochondrial metabolism | TCA cycle shift favoring NADPH generation |
Concluding Remarks
The biosynthesis of NADP⁺ represents a metabolic nexus integrating energy status, redox balance, and stress adaptation across species. The universal conservation of NAD kinases underscores their essential role in generating NADPH for anabolic and antioxidant functions. Compartment-specific isoforms enable tailored responses to organellar demands, while evolutionary divergence in NAD⁺ sourcing reflects niche-specific adaptations. Crucially, the hypoxia-NADP(H) axis demonstrates how metabolic regulation interfaces with environmental sensing, offering therapeutic targets for diseases involving redox imbalance. Future research should elucidate tissue-specific NADK regulation and compartment-crossing NADP⁺/NADPH transport mechanisms.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0